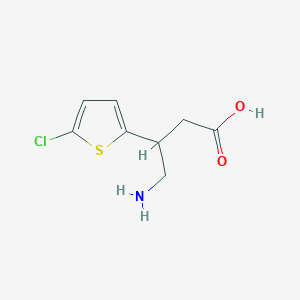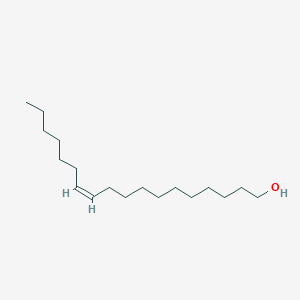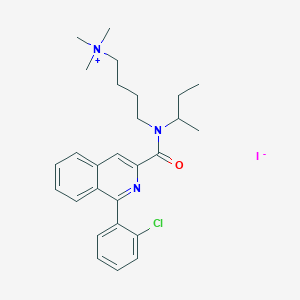
三(2,4-二叔丁基苯基)磷酸酯
概述
描述
Tris(2,4-di-tert-butylphenyl)phosphate is an organophosphorus compound with the molecular formula C42H63O4P and a molecular weight of 662.92 g/mol . This compound is known for its stability and is widely used as an antioxidant in various industrial applications, particularly in the stabilization of polymers .
科学研究应用
三(2,4-二叔丁基苯基)磷酸酯在科学研究中具有广泛的应用:
作用机制
生化分析
. .
Biochemical Properties
Tris(2,4-di-tert-butylphenyl)phosphate has been found to inhibit secretory phospholipase A2 (sPLA2), a group of enzymes that play a crucial role in the metabolism of phospholipids . The nature of this interaction is through molecular docking .
Cellular Effects
Its ability to inhibit sPLA2 suggests that it could influence cell function by modulating phospholipid metabolism .
Molecular Mechanism
The molecular mechanism of Tris(2,4-di-tert-butylphenyl)phosphate involves its binding to sPLA2, thereby inhibiting the enzyme’s activity . This interaction could potentially lead to changes in gene expression and other cellular processes due to the role of sPLA2 in phospholipid metabolism .
Metabolic Pathways
Tris(2,4-di-tert-butylphenyl)phosphate is involved in the metabolic pathway of phospholipids due to its interaction with sPLA2
准备方法
合成路线和反应条件
三(2,4-二叔丁基苯基)磷酸酯的合成通常涉及苯基磷酸与2,4-二叔丁基苯酚的反应。 反应在受控温度和压力条件下进行,通常使用三氯酚等催化剂以促进酯化反应 . 然后通过溶剂萃取、冷却结晶或蒸馏纯化产物,以达到高纯度 .
工业生产方法
在工业环境中,三(2,4-二叔丁基苯基)磷酸酯的生产遵循类似的合成路线,但规模更大。 该工艺涉及将反应物混合在大型反应器中,保持最佳反应条件,并采用连续纯化技术以确保产品质量的一致性 .
化学反应分析
反应类型
三(2,4-二叔丁基苯基)磷酸酯会发生各种化学反应,包括:
氧化反应: 该化合物在特定条件下可以被氧化,导致形成氧化的衍生物。
还原反应: 还原反应可以将磷酸酯基团转化为其他官能团。
取代反应: 苯基可以与各种试剂发生取代反应.
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂,氢化铝锂等还原剂,以及各种用于取代反应的亲核试剂 . 反应通常在受控温度和压力下进行,以确保形成所需的产物。
形成的主要产物
这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可以导致形成具有不同氧化态的磷酸酯,而取代反应可以在苯环上引入各种官能团 .
相似化合物的比较
类似化合物
三(2,4-二叔丁基苯基)亚磷酸酯: 结构相似,但包含亚磷酸酯基团而不是磷酸酯基团.
双(2,4-二叔丁基苯基)磷酸酯: 一种相关化合物,具有两个苯基而不是三个.
独特性
三(2,4-二叔丁基苯基)磷酸酯因其高稳定性和抗氧化剂的有效性而独一无二。 它抑制sPLA2的能力也使其与其他类似化合物区别开来,使其在工业和生物医学应用中都具有价值 .
属性
IUPAC Name |
tris(2,4-ditert-butylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63O4P/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)44-47(43,45-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)46-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18/h19-27H,1-18H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSKHRTUXHLAHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893779 | |
| Record name | Tris(2,4-di-tert-butylphenyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1',1''-phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
95906-11-9 | |
| Record name | Tris(2,4-di-tert-butylphenyl) phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95906-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(2,4-ditert-butylphenyl)phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095906119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1',1''-phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(2,4-di-tert-butylphenyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIS(2,4-DI-TERT-BUTYLPHENYL)PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F32IRS6B46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














